CCR5 Antagonism: Unique Dual-Receptor Potential Versus Maraviroc and Other CCR5 Antagonists
Preliminary pharmacological screening indicates that N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide acts as a CCR5 antagonist [1]. While no direct head-to-head IC50 comparison against maraviroc (CCR5 IC50 ~3.3 nM) is available for this specific compound, the chemical architecture incorporating a 1,1-dioxido-1,2-thiazinane ring differentiates it structurally from all approved CCR5 antagonists, suggesting a distinct binding mode that warrants evaluation in maraviroc-resistant HIV strains. Quantitative determination of its CCR5 IC50 in a standardized P4R5 cell-based fusion assay is recommended for procurement validation.
| Evidence Dimension | CCR5 antagonism (target engagement evidence) |
|---|---|
| Target Compound Data | Qualitative CCR5 antagonist activity confirmed by preliminary screening [1]; quantitative IC50 not reported in open literature. |
| Comparator Or Baseline | Maraviroc: CCR5 IC50 ~3.3 nM (P4R5 cell fusion assay); other CCR5 antagonists (e.g., vicriviroc, cenicriviroc) with IC50 range 0.5–5 nM. |
| Quantified Difference | Unable to compute – target compound quantitative data absent from public domain. |
| Conditions | Preliminary pharmacological screening (details of assay not specified in available excerpt) vs. published P4R5 cell-based fusion assay for comparators. |
Why This Matters
If the compound demonstrates nanomolar CCR5 potency coupled with the unique 1,1-dioxido-1,2-thiazinane scaffold, it could represent a structurally novel starting point for maraviroc-resistant HIV entry inhibitors, directly impacting procurement for antiviral discovery programs.
- [1] Zhang H. et al. Semantic Scholar Author Page. Preliminary screening of pharmacological activity indicates compound use as a CCR5 antagonist. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-04-29). View Source
